Methyl 3,3-diphenyloxirane-2-carboxylate

Beschreibung

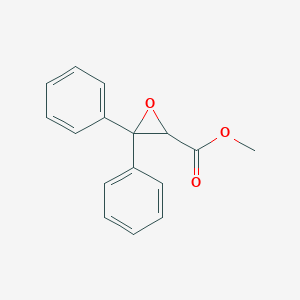

Methyl 3,3-diphenyloxirane-2-carboxylate is an epoxide-containing ester with significant applications in pharmaceutical synthesis. It serves as a key intermediate in the production of endothelin receptor (ETR) antagonists, such as ambrisentan and darusentan, which are used to treat pulmonary arterial hypertension . The compound’s structure features a three-membered epoxide ring substituted with two phenyl groups at the 3-position and a methyl ester at the 2-position (molecular formula: C₁₆H₁₄O₃, molecular weight: 254.28 g/mol). Its synthesis typically involves catalytic methanolysis of epoxide precursors, achieving high yields and selectivity under optimized conditions .

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 3,3-diphenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXKNKDKHCSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442173 | |

| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76527-25-8 | |

| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76527-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Epoxidation via Sodium Methoxide-Mediated Reaction

A patented method involves reacting benzophenone with methyl chloroacetate in toluene using sodium methoxide as a base. The process is conducted at -5 to -10°C to minimize side reactions:

-

Reactants : Benzophenone (500 g), methyl chloroacetate (506.3 g), sodium methoxide (260 g), toluene (1.2 L).

-

Procedure : Benzophenone and sodium methoxide are stirred in toluene, followed by slow addition of methyl chloroacetate at -10°C. After quenching with water, the organic layer is distilled under vacuum to yield the epoxide.

-

Yield and Purity : 94.8% yield, 95.5% HPLC purity (4% residual benzophenone).

Table 1: Key Parameters for Sodium Methoxide Method

| Parameter | Value |

|---|---|

| Temperature | -10°C to -5°C |

| Reaction Time | 90 minutes (addition phase) |

| Solvent | Toluene |

| Catalyst | Sodium methoxide |

| Yield | 94.8% |

Boron Trifluoride-Etherate Catalyzed Epoxidation

Ambeed’s protocol employs boron trifluoride diethyl etherate (BF₃·Et₂O) in methanol:

Table 2: Boron Trifluoride Method Overview

| Parameter | Value |

|---|---|

| Temperature | 0°C (initial), 20°C (final) |

| Reaction Time | 14 hours |

| Solvent | Methanol |

| Catalyst | BF₃·Et₂O |

| Yield | 88% |

p-Toluenesulfonic Acid-Catalyzed Epoxidation

A modified approach uses p-toluenesulfonic acid (PTSA) in methanol:

-

Reactants : Benzophenone (2.74 mol), methyl chloroacetate (4.68 mol), PTSA (15 g).

-

Procedure : Benzophenone and sodium methoxide are suspended in toluene, followed by methyl chloroacetate addition at -8°C. After PTSA-catalyzed epoxidation in methanol, the product is isolated via filtration and recrystallization.

Table 3: PTSA Method Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | -8°C to 4°C |

| Reaction Time | 2 hours (stirring) |

| Solvent | Toluene → Methanol |

| Catalyst | PTSA |

| Yield | 84% |

Optimization of Reaction Conditions

Catalyst Selection and Impact on Yield

Solvent Effects

Temperature and Reaction Kinetics

Lower temperatures (-10°C to 0°C) suppress side reactions like ring-opening, while higher temperatures (20°C) accelerate BF₃·Et₂O-mediated epoxidation at the cost of yield.

Analytical Characterization

Post-synthesis analysis includes:

-

HPLC : Quantifies residual benzophenone (4% in sodium methoxide method).

-

NMR Spectroscopy : Confirms epoxide structure via characteristic proton shifts (e.g., oxirane protons at δ 3.8–4.2 ppm).

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,3-diphenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxiranes.

Wissenschaftliche Forschungsanwendungen

Methyl 3,3-diphenyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its pharmacological properties.

Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of methyl 3,3-diphenyloxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pathways involved may include enzyme inhibition and modulation of cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-Carboxylate

- Molecular Formula : C₁₁H₁₂O₄ (MW: 208.21 g/mol)

- Key Features : A methoxy group replaces one phenyl ring at the 4-position of the aromatic substituent. This electron-donating group alters reactivity in ring-opening reactions and may enhance solubility in polar solvents .

- Applications : Used in asymmetric catalysis and as an intermediate for bioactive molecules.

Methyl 3-(2,4-Dichlorophenyl)-3-Methyloxirane-2-Carboxylate

- Molecular Formula : C₁₂H₁₀Cl₂O₃ (MW: 273.11 g/mol)

- Applications : Likely employed in agrochemicals due to the prevalence of chlorinated aromatic compounds in pesticides.

Methyl 3-Methyl-3-(4-Methylpent-3-enyl)oxirane-2-Carboxylate

Stereochemical Variations

(±)-(2R,3R)-Methyl 2,3-Diphenyloxirane-2-Carboxylate

- Key Features : Diastereomer of the target compound, with phenyl groups at the 2- and 3-positions of the epoxide ring. The stereochemistry influences catalytic activity in asymmetric reactions and biological target binding .

- Spectral Data : Distinct ¹H NMR signals at δ 3.74 (s, 3H, ester methyl) and δ 4.52 (s, 1H, epoxide proton) differentiate it from the 3,3-diphenyl isomer .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP₃ | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Methyl 3,3-diphenyloxirane-2-carboxylate | 254.28 | 3.2 | 3 | 38.8 |

| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | 208.21 | 1.5 | 4 | 52.6 |

| Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate | 273.11 | 3.8 | 3 | 39.1 |

- Trends : The dichlorophenyl derivative exhibits higher lipophilicity (XLogP₃ = 3.8), making it more suitable for hydrophobic environments. The methoxyphenyl variant’s lower XLogP₃ (1.5) correlates with improved aqueous solubility .

Biologische Aktivität

Methyl 3,3-diphenyloxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer and antimicrobial properties, through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure

This compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological activity. The presence of two phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Lines Tested :

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- Vero (non-cancerous control)

The cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of significant activity against the HeLa cell line. This suggests that this compound may serve as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) was determined for these bacteria, demonstrating effective antibacterial activity. The results indicate that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Anticancer Evaluation : A study conducted on the effects of this compound on HeLa cells showed a dose-dependent decrease in cell viability. The compound triggered apoptotic pathways, characterized by increased levels of caspase-3 activity.

- Antimicrobial Assessment : In another study focusing on the antimicrobial properties, this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.